(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

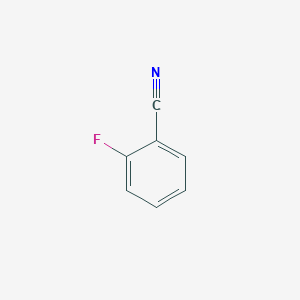

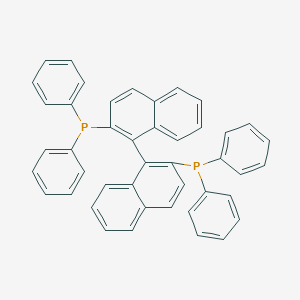

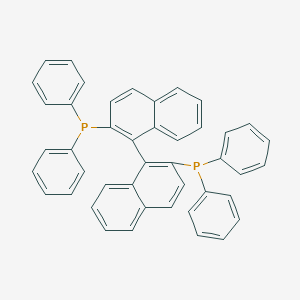

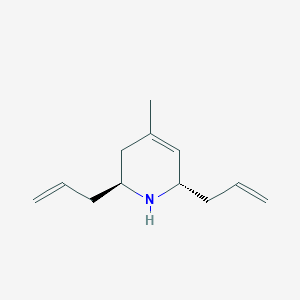

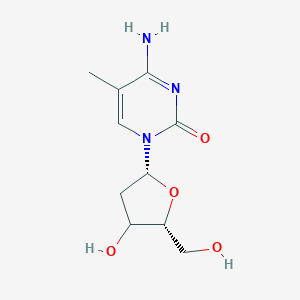

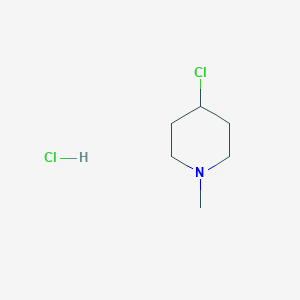

“(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine” is a chemical compound with the molecular formula C12H19N . It is also known by its IUPAC name "(2S,6S)-2,6-diallyl-1,2,3,6-tetrahydropyridine hydrochloride" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted with two allyl groups and one methyl group .Applications De Recherche Scientifique

Neuroprotective Mechanisms in Parkinson's Disease

Research has demonstrated the importance of understanding the molecular mechanisms involved in Parkinson's disease (PD), with a focus on neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which shares structural similarities with tetrahydropyridine derivatives. This neurotoxin is utilized to model PD in various studies, highlighting the critical role of the CYP450 2E1 enzyme in enhancing neurotoxin-induced parkinsonism. These insights have led to exploring protective strategies against neurotoxicants, including environmental factors contributing to neurodegenerative diseases (F. Vaglini et al., 2013; P. Landrigan et al., 2005).

Synthesis and Applications of Heterocyclic Compounds

The research on 1,4-dihydropyridines, a class of nitrogen-containing heterocyclic compounds, is relevant due to their wide range of biological applications. These compounds are synthesized primarily through atom economy reactions, highlighting efficient and environmentally friendly methodologies. This has implications for the synthesis of biologically active compounds, including those related to tetrahydropyridine derivatives (H. S. Sohal, 2021).

Chemosensors Development

4-Methyl-2,6-diformylphenol (DFP) is a key fluorophoric platform for developing chemosensors. These chemosensors are designed to detect various analytes, including metal ions and neutral molecules, demonstrating the structural flexibility and application breadth of related compounds in analytical chemistry (P. Roy, 2021).

Phosphonic Acid Applications

The study of phosphonic acids, which are structurally related to pyridine derivatives, reveals their wide applications in bioactive properties, supramolecular materials, and as a functional group for surface functionalization. This research underlines the versatile roles of compounds with pyridine-like structures in chemistry and materials science (C. M. Sevrain et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of (2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine are the mammalian target of rapamycin (mTOR) and the α7-nicotinic acetylcholine receptor . The mTOR is a central regulator of cell growth and proliferation, while the α7-nicotinic acetylcholine receptor plays a crucial role in neurotransmission .

Mode of Action

This compound interacts with its targets, leading to increased activity and function of mTOR . It also exhibits antagonistic activity at the α7-nicotinic acetylcholine receptor . These interactions result in changes in cellular processes, including binding, biocatalysis, and transport .

Biochemical Pathways

The compound affects several biochemical pathways. It increases the phosphorylation of mTOR and its downstream targets, leading to alterations in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . It also promotes the de novo protein synthesis of monomeric serine racemase .

Pharmacokinetics

This compound, along with its metabolites, readily crosses the blood-brain barrier . This property significantly impacts its bioavailability, allowing it to exert its effects directly within the central nervous system .

Result of Action

The action of this compound results in molecular and cellular effects. It leads to the activation of the mTOR pathway in a concentration-dependent manner, resulting in a significantly higher expression of serine racemase . This contributes to the molecular effects produced by subanesthetic doses of the compound .

Analyse Biochimique

Biochemical Properties

(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine interacts with various enzymes and proteins in the brain . It has been shown to activate excitatory neurons in the anterior paraventricular thalamus (aPVT) region of the brain .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating excitatory neurons in the aPVT region of the brain . This activation leads to a sustained antidepressant effect .

Molecular Mechanism

The molecular mechanism of action of this compound involves the activation of aPVT excitatory neurons . This activation is mediated by the compound’s interaction with the EZH2 enzyme, which increases the level of H3K27me3 in the Gnb3 gene, thereby suppressing its expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound’s antidepressant effects are sustained and can last for several days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 20mg/kg, the compound significantly reduces immobility time in mice subjected to the tail suspension test .

Metabolic Pathways

This compound is involved in various metabolic pathways in the brain . It interacts with the EZH2 enzyme, which is part of the Polycomb Repressive Complex 2 (PRC2) that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), thereby silencing target genes .

Propriétés

IUPAC Name |

(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-6-11-8-10(3)9-12(13-11)7-5-2/h4-5,8,11-13H,1-2,6-7,9H2,3H3/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKVHGIIDKMPBK-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC(C1)CC=C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](N[C@H](C1)CC=C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)

![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)